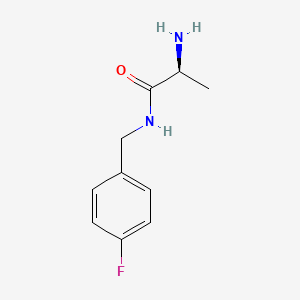
Manganese fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Manganese fluoride (MnF2) is a chemical compound that is widely used in various scientific research applications. It is a white, crystalline solid that is soluble in water and ethanol. Manganese fluoride is an important material for the development of various technologies, including optical devices, batteries, and catalysts.
Scientific Research Applications
Fluorination of Aliphatic C-H Bonds
Manganese fluoride is utilized in the fluorination of aliphatic C-H bonds, a significant process in developing drugs and agrochemicals. Liu et al. (2012) demonstrated that a manganese porphyrin complex catalyzes alkyl fluorination by fluoride ion under mild conditions, which is crucial for selectively fluorinating alkanes, terpenoids, and steroids at otherwise inaccessible sites (Liu et al., 2012).
Coulometric Titration
Manganese(III) fluoride has been investigated for its use in coulometric titration. Katoh and Yoshimori (1972) found that the presence of fluoride prevents the deposition of manganese dioxide on the anode, improving current efficiency and extending the feasible range of current density (Katoh & Yoshimori, 1972).
Fluoride Removal in Water Treatment
Hydrous manganese oxide-coated alumina, which incorporates manganese fluoride, is effective in fluoride removal from water. Teng et al. (2009) highlighted its utility in adsorbing fluoride through ion-exchange processes, indicating its potential in water purification applications (Teng et al., 2009).
Study of Molecular Manganese Fluorides
Molecular manganese fluorides have been explored using quantum-chemical calculations and matrix-isolation techniques. Brosi et al. (2016) conducted a study to understand the Mn-F stretching region, contributing to the knowledge of molecular manganese fluorides (Brosi et al., 2016).
Lithium-Ion Battery Applications
Manganese fluoride has been studied for its application in lithium-ion batteries. Rui et al. (2015) synthesized nanostructured manganese fluoride, demonstrating its potential as an anode material for rechargeable lithium-ion batteries with improved cycling performance (Rui et al., 2015).
Magnetic Interactions
Manganese fluoride's role in magnetic interactions has been researched. Pedersen et al. (2014) focused on the magnetic interaction through fluoride in manganese(III) complexes, highlighting its potential in developing novel magnetic systems (Pedersen et al., 2014).
properties
IUPAC Name |
manganese(2+);difluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2FH.Mn/h2*1H;/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNMMTCXUUFYAP-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2Mn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.93485 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese fluoride | |
CAS RN |
7782-64-1 |
Source


|
| Record name | Manganese fluoride (MnF2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MANGANESE DIFLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XRA8Q11QP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Amino-1-[2-(methylsulfanyl)ethyl]thiourea](/img/structure/B3284023.png)



![5-Chloro-3-(2-chlorophenyl)benzo[c]isoxazole](/img/structure/B3284053.png)

![Dimethyl({3-[(pyridin-4-yl)amino]propyl})amine](/img/structure/B3284074.png)